molecular formula C14H11FO3 B6378187 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% CAS No. 1261976-62-8

4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378187
CAS RN: 1261976-62-8
M. Wt: 246.23 g/mol
InChI Key: IANBKTRNDIYUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% (4-FMPF) is an organic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline solid with a melting point of 143-145°C and a boiling point of 150°C. 4-FMPF has been used in the synthesis of various compounds, such as 2-amino-5-fluoropyridine and 2-amino-5-fluorobenzophenone. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, 4-FMPF has been studied for its potential applications in biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in various scientific fields. It has been used in the synthesis of compounds such as 2-amino-5-fluoropyridine and 2-amino-5-fluorobenzophenone. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to react with other molecules in order to form new compounds. In addition, 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% may act as a catalyst, which helps to speed up the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% have not been extensively studied. However, it is believed that 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% may have some effects on the human body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of the neurotransmitter dopamine.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a high melting point, which makes it suitable for use in high temperature reactions. In addition, 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% is relatively inexpensive and can be stored for long periods of time without degradation. However, 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95%. Further research could be conducted to determine the exact mechanism of action of the compound. In addition, more research could be done to explore the potential applications of 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% in biochemistry, pharmacology, and biotechnology. Furthermore, the biochemical and physiological effects of 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% could be studied in greater detail. Finally, additional research could be conducted to explore the potential advantages and limitations of 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% for use in laboratory experiments.

Synthesis Methods

4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% can be synthesized using a two-step method. The first step involves the reaction of 2-fluoro-5-methoxyphenol and formic acid in the presence of a base such as sodium hydroxide. This reaction produces 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95% and formic acid. The second step involves the addition of a strong acid such as hydrochloric acid to the reaction mixture to convert the formic acid to 4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol, 95%.

properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-3-4-13(15)12(7-11)9-2-5-14(17)10(6-9)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANBKTRNDIYUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685173
Record name 2'-Fluoro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-methoxyphenyl)-2-formylphenol

CAS RN

1261976-62-8
Record name 2'-Fluoro-4-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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